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Introduction: Methylhesperidin is a flavanone glycoside, specifically a methylated derivative of
hesperidin, a bioflavonoid abundantly found in citrus fruits. Its enhanced solubility compared to
its parent compound, hesperidin, has made it a subject of interest in pharmaceuticals and
cosmetics. This document provides a comprehensive overview of the chemical structure,
spectral properties, and relevant experimental protocols for methylhesperidin, intended to
serve as a technical resource for the scientific community.

Chemical Structure and Identification

Methylhesperidin is structurally characterized as hesperidin in which the hydroxyl group at the
3'-position of the B-ring has been replaced by a methoxy group.[1] This modification alters its
physicochemical properties, notably its solubility.

Table 1: Chemical Identifiers for Methylhesperidin
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Identifier Value Source

(2S)-2-(3,4-
dimethoxyphenyl)-5-hydroxy-7-
[(2S,3R,4S,5S,6R)-3,4,5-
trihydroxy-6-

IUPAC Name --INVALID-LINK--[1]
[[(2R,3R,4R,5R,6S)-3,4,5-
trihydroxy-6-methyloxan-2-
ylJoxymethylJoxan-2-ylJoxy-2,3-

dihydrochromen-4-one

Molecular Formula C29H36015 --INVALID-LINK--[1]

Molecular Weight 624.6 g/mol --INVALID-LINK--[1]

CC1C(C(C(C(01)OCC2C(C(C(
_ C(02)0C3=CC(=C4C(=0)CC(
Canonical SMILES ~-INVALID-LINK--
0C4=C3)C5=CC(=C(C=C5)0

C)OC)0)0)0)0)0)0)O

GUMSHIGGVOJLBP-
InChl Key --INVALID-LINK--
SLRPQMTOSA-N

CAS Number 11013-97-1 --INVALID-LINK--[1]

Spectral Properties

The spectral data for methylhesperidin are crucial for its identification and quantification.
While comprehensive spectral data for methylhesperidin are not as widely published as for its
parent compound, hesperidin, the following tables summarize the available and expected
spectral characteristics.

UV-Visible Spectroscopy

Table 2: UV-Visible Spectral Data for Methylhesperidin
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Amax (nm) Solvent Reference

226, 282 Not Specified --INVALID-LINK--[2]

Expected based on hesperidin
data[3][4][5]

~283-290 Methanol or NaOH solution

Note: Flavanones typically exhibit two major absorption bands in their UV-Vis spectra.[6]

Infrared (IR) Spectroscopy

The IR spectrum of methylhesperidin is expected to be very similar to that of hesperidin, with
the key difference arising from the additional C-O stretching from the new methoxy group and a
potential change in the O-H stretching band.

Table 3: Expected IR Absorption Bands for Methylhesperidin (based on Hesperidin data)

Functional Group o
Wavenumber (cm~12) . Reference (Hesperidin)
Assignment

O-H stretching (phenolic and
~3400-3550 ] [7118]
alcoholic)

C-H stretching (aliphatic and
~2900-3000 _ [718]
aromatic)

C=0 stretching (conjugated
~1645-1650 _ _ [71[8]
ketone in C-ring)

~1515-1610 C=C stretching (aromatic) [718]

C-O stretching (ethers,
~1000-1300 o [71I8]
alcohols, glycosidic bond)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for methylhesperidin are scarce in the literature. However, the spectra can
be predicted based on the well-documented assignments for hesperidin. The most notable
differences would be the appearance of a singlet around 3.8-3.9 ppm in the *H NMR spectrum
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corresponding to the additional methoxy group, and a corresponding signal in the 3C NMR

spectrum. The chemical shifts of the protons and carbons in the B-ring would also be affected

by the methylation.

Table 4: Predicted *H and 3C NMR Data for Methylhesperidin (based on Hesperidin)

- Predicted Chemical Key Differences Reference
ucleus
Shift (8, ppm) from Hesperidin (Hesperidin)
IH NMR
Shifts in B-ring
Aromatic Protons 6.0-75 protons (H-2', H-5', H-  [8][9][10]
6)
Anomeric Protons ~4.5 and ~5.0 Similar to hesperidin [9][10]
_ Appearance of a new
Two singlets (~3.8- ]
Methoxy Protons 3.9) singlet for the 3'-OCHs  [8][9]
' group
13C NMR
Carbonyl Carbon (C- o o
2 ~197 Similar to hesperidin [819]
) Shifts in B-ring
Aromatic Carbons 95 - 165 [81I97[11]

carbons (C-1'to C-6")

Methoxy Carbons

Two signals (~56)

Appearance of a new
signal for the 3'-OCHs

carbon

[8][9]

Mass Spectrometry (MS)

The mass spectrum of methylhesperidin would show a molecular ion peak corresponding to

its molecular weight. The fragmentation pattern is expected to be similar to hesperidin,

involving the cleavage of the glycosidic bond.

Table 5: Expected Mass Spectrometry Data for Methylhesperidin
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Reference
lon m/z (expected) Description (Hesperidin
Fragmentation)

Protonated molecular
[M+H]* 625.2 ) Based on MW[1]
ion

Deprotonated
[M-H]~ 623.2 _ --INVALID-LINK--[1]
molecular ion

Resulting from the
Aglycone fragment 317 loss of the rutinoside [12][13]
moiety (308 Da)

Experimental Protocols
Synthesis of Methylhesperidin

Methylhesperidin is typically synthesized by the methylation of hesperidin.
Protocol: Methylation of Hesperidin with Dimethyl Sulfate

» Dissolution: Dissolve hesperidin in an aqueous alkaline solution, such as sodium hydroxide
or potassium hydroxide.

» Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the solution
while stirring. Other methylating agents like methyl iodide or methyl
trifluoromethanesulfonate can also be used.[9]

e Reaction: Maintain the reaction at room temperature with continuous stirring for several
hours (e.g., 6-8 hours).

o Neutralization: Adjust the pH of the reaction mixture to 4-5 using an acid like sulfuric acid or
glacial acetic acid.[9]

o Extraction: Extract the product with a suitable organic solvent, such as n-butanol.

 Purification: Evaporate the organic solvent under reduced pressure. The resulting residue
can be recrystallized from a solvent like isopropanol or 95% ethanol to obtain purified
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methylhesperidin.[9]

General Protocols for Spectral Analysis

o UV-Visible Spectroscopy: A solution of methylhesperidin is prepared in a suitable solvent
(e.g., methanol, ethanol, or a buffer solution). The UV-Vis spectrum is recorded using a
spectrophotometer, typically over a range of 200-400 nm, to determine the wavelengths of
maximum absorbance (Amax).[4]

« Infrared Spectroscopy: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR
spectrometer.

 NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-ds or
methanol-d4). 1H and 3C NMR spectra are acquired on a high-field NMR spectrometer.

e Mass Spectrometry: The sample is introduced into the mass spectrometer, often via an LC-
MS interface. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are
determined.

Biological Activity and Signaling Pathways

Methylhesperidin has been shown to possess biological activities, including anti-inflammatory
and antioxidant effects. It has been reported that methylhesperidin, along with hesperidin, can
reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor
Necrosis Factor-alpha (TNF-a) by inhibiting the phosphorylation of Akt and Protein Kinase C
(PKC).[14]
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Induces Induces
Phosphorylation Phosphorylation
Akt -——1 Methylhesperidin | -——-- PKC

VCAM-1 Expression

Click to download full resolution via product page
Caption: Inhibition of TNF-a induced VCAM-1 expression by Methylhesperidin.

This guide provides a foundational understanding of methylhesperidin's chemical and spectral
characteristics. Further research is encouraged to fully elucidate its properties and potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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